(+)-cis-Chrysanthemic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26771-11-9, 2935-23-1, 15259-78-6 | |
| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chrysanthemic acid dl-cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-cis-Chrysanthemumic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |
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| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | cis-Chrysanthemum monoCarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives on Chrysanthemic Acid Research and Discovery
Early Isolation and Structural Elucidation Efforts
The initial groundbreaking work on the chemical constituents of pyrethrum was conducted by Hermann Staudinger and Leopold Ružička. In 1924, they successfully isolated and characterized chrysanthemic acid. drugfuture.comnih.govnih.gov Through a series of chemical degradations and analyses, they correctly deduced the fundamental structure of the acid moieties, a remarkable achievement given the limited analytical tools available at the time. nih.govchimia.ch Their work laid the foundation for all subsequent research on pyrethrins (B594832) and their derivatives. nih.gov
The complete structural elucidation, including the stereochemistry, was a more protracted process. It wasn't until the mid-20th century, with the advent of more advanced analytical techniques, that the absolute configurations of the various stereoisomers of chrysanthemic acid were definitively established. chemistryviews.org
Table 1: Key Milestones in the Isolation and Structural Elucidation of Chrysanthemic Acid
| Year | Milestone | Key Researchers | Citation |
| 1924 | Isolation and initial structural characterization of chrysanthemic acid. | H. Staudinger & L. Ružička | drugfuture.comnih.govnih.gov |
| 1944 | Correct structures of pyrethrins I and II established. | F. B. LaForge & W. F. Barthel | nih.gov |
| Mid-1950s | Complete determination of the stereochemistry of all chiral centers. | Various Researchers | chemistryviews.org |
Initial Synthetic Endeavors and Challenges
The unique and complex structure of chrysanthemic acid, with its substituted cyclopropane (B1198618) ring, presented a significant synthetic challenge to early organic chemists. The first synthesis was reported by Staudinger and his colleagues, which involved the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene. drugfuture.comgoogle.com However, this method was fraught with difficulties, including the instability and hazardous nature of the diazo compound, making it unsuitable for large-scale industrial application. google.com
Subsequent synthetic routes aimed to overcome these challenges. For instance, a later synthesis replaced ethyl diazoacetate with the even more hazardous diazoacetonitrile to achieve the pure trans isomer. google.com These early endeavors highlighted the need for more practical and safer synthetic methods. Over the years, numerous alternative synthetic strategies have been developed, reflecting the ongoing importance of this compound. google.comresearchgate.netscribd.com
Table 2: Early Synthetic Approaches to Chrysanthemic Acid
| Method | Key Reagents | Challenges | Citation |
| Staudinger Synthesis | Ethyl diazoacetate, 2,5-dimethyl-2,4-hexadiene | Instability and danger of ethyl diazoacetate, low yield. | drugfuture.comgoogle.com |
| Modified Staudinger Synthesis | Diazoacetonitrile | Increased danger compared to ethyl diazoacetate. | google.com |
Evolution of Research Focus in the Context of Natural Product Chemistry
The initial focus of chrysanthemic acid research was primarily on its role as a component of the natural pyrethrins and the development of synthetic routes to produce these potent insecticides. nih.govjst.go.jp The discovery of the insecticidal activity of synthetic pyrethroids, esters of chrysanthemic acid, marked a significant turning point. chemistryviews.orgjst.go.jp This led to extensive research into the synthesis of various chrysanthemic acid analogues to create pyrethroids with enhanced stability and a broader spectrum of activity. nih.govjst.go.jp
More recently, research has expanded to include the biosynthesis of chrysanthemic acid in the pyrethrum plant. portlandpress.comnih.govnih.gov Understanding the enzymatic pathways that lead to the formation of chrysanthemic acid from dimethylallyl diphosphate (B83284) has opened up possibilities for metabolic engineering to increase pyrethrin production in plants or to produce it in microbial systems. portlandpress.comnih.gov This shift in focus from purely chemical synthesis to biosynthesis reflects a broader trend in natural product chemistry, where the elucidation and manipulation of biosynthetic pathways are becoming increasingly important for the sustainable production of valuable compounds. portlandpress.com
The journey of (+)-cis-chrysanthemic acid, from its isolation from a humble flower to its central role in the development of modern insecticides and its current position as a target for biotechnological production, showcases the dynamic evolution of natural product chemistry. Its story is a testament to the enduring power of natural products to inspire chemical innovation and address practical challenges.
Stereochemistry and Isomerism of Chrysanthemic Acid
The Significance of the (+)-cis-Configuration
The specific arrangement of functional groups in (+)-cis-chrysanthemic acid, also known as (1R,3S)-cis-chrysanthemic acid, is crucial for its chemical behavior and utility. google.com The "cis" designation indicates that the isobutenyl and carboxylic acid groups are on the same side of the cyclopropane (B1198618) ring. unamur.be This proximity influences the molecule's reactivity. For instance, the cis-isomer can undergo lactonization in the presence of Lewis acids, a reaction not observed in its trans counterpart due to the greater distance between the functional groups. unamur.be This distinct reactivity has been exploited for the separation of cis and trans isomers. unamur.be
While natural pyrethrins (B594832) are esters of (+)-trans-chrysanthemic acid, certain synthetic pyrethroids derived from this compound esters exhibit potent insecticidal properties, particularly against specific insect species like mosquitoes. google.comgoogle.com The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety. ontosight.ai
The (+)-cis configuration also imparts specific stereoelectronic effects, including conjugative stabilization between the carboxylic acid's π-system and the cyclopropane ring's Walsh orbitals, as well as steric hindrance that limits rotational freedom.
Diastereomeric and Enantiomeric Relationships within Chrysanthemic Acid Isomers
Chrysanthemic acid exists as four stereoisomers due to two chiral centers in the cyclopropane ring. wikipedia.org These isomers are organized into two pairs of enantiomers, which are non-superimposable mirror images of each other. The two pairs of enantiomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images.
The four stereoisomers are:
(1R,3R) or (+)-trans-chrysanthemic acid
(1S,3S) or (−)-trans-chrysanthemic acid
(1R,3S) or this compound
(1S,3R) or (−)-cis-chrysanthemic acid wikipedia.org
These isomers exhibit different physical and chemical properties. For example, the cis and trans diastereomers have different solubilities in non-polar solvents, which can be used for their separation. The enantiomers within each pair have identical physical properties except for their interaction with polarized light (optical activity) and other chiral molecules. ontosight.ai The separation of these enantiomers, a process known as resolution, is often achieved through the formation of diastereomeric salts with a chiral resolving agent. psu.edursc.org
Table 1: Stereoisomers of Chrysanthemic Acid
| Isomer Name | Configuration | Optical Activity |
|---|---|---|
| (+)-trans-Chrysanthemic acid | (1R,3R) | Dextrorotatory (+) |
| (-)-trans-Chrysanthemic acid | (1S,3S) | Levorotatory (-) |
| This compound | (1R,3S) | Dextrorotatory (+) |
| (-)-cis-Chrysanthemic acid | (1S,3R) | Levorotatory (-) |
The thermal isomerization between cis and trans forms is possible, often proceeding through the cleavage and recombination of a bond within the cyclopropane ring. unamur.be
Impact of Stereoisomerism on Downstream Metabolites and Derivatives
The stereochemistry of chrysanthemic acid has a profound impact on the properties and biological activity of its derivatives, particularly the pyrethroid insecticides. The insecticidal potency of pyrethroids is highly dependent on the specific stereoisomer of chrysanthemic acid used in their synthesis. ontosight.ai For example, deltamethrin (B41696), a highly active pyrethroid, is synthesized from the (1R)-cis-isomer of a chrysanthemic acid analogue. unamur.be
The metabolism of pyrethroids can also be stereoselective. For instance, living organisms may metabolize different stereoisomers at different rates. Studies have shown that certain microorganisms exhibit both enantio- and diastereoselectivity when oxidizing chrysanthemol (B1213662) stereoisomers to the corresponding chrysanthemic acids. nih.govnih.gov For example, some Aspergillus species preferentially oxidize the (+)-stereoisomers of chrysanthemol. nih.govnih.gov
Furthermore, the stereochemistry influences the environmental fate of these compounds. The photochemical degradation of chrysanthemic acid derivatives can lead to isomerization, altering the stereochemical integrity of the molecule. unamur.begla.ac.uk This highlights the importance of considering the stereochemistry of chrysanthemic acid and its derivatives in both their design and environmental impact assessment.
Advanced Synthetic Methodologies for + Cis Chrysanthemic Acid
Stereoselective and Enantiospecific Total Synthesis Approaches
Strategies Employing Chiral Starting Materials (e.g., (-)-D-Pantolactone)
A notable enantiospecific route to (+)-(1R,3S)-cis-chrysanthemic acid utilizes the readily available chiral starting material, (-)-D-pantolactone. thieme-connect.comncl.res.in This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product. A key feature of this synthesis involves a ring-closing metathesis to form a cyclopentene (B43876) intermediate. thieme-connect.comncl.res.in Subsequently, a Haller-Bauer/Grob-type fragmentation is employed to yield the target (+)-cis-chrysanthemic acid. thieme-connect.comncl.res.in This approach highlights the utility of chiral pool synthesis in achieving high stereoselectivity. thieme-connect.com
Cyclopropanation Reactions and Cyclization Strategies
The construction of the cyclopropane (B1198618) ring is a critical step in the synthesis of chrysanthemic acid. Various cyclopropanation and cyclization strategies have been developed to achieve this.
One of the earliest methods involved the addition of ethyl diazoacetate to 2,5-dimethylhexa-2,4-diene, which, after hydrolysis, yielded (±)-cis-chrysanthemic acid, albeit in poor yield. gla.ac.uk Improvements to this approach led to a mixture of trans and cis acids. gla.ac.uk
More contemporary methods focus on stereocontrol. For instance, the Simmons-Smith cyclopropanation is a widely used reaction for the stereospecific conversion of alkenes into cyclopropanes and has been employed in the synthesis of chrysanthemic acid analogues. mdpi.com The choice of catalyst and reaction conditions, such as temperature and solvent polarity, can influence the cis/trans selectivity of the cyclopropanation. For example, the use of sodium alkoxide bases in non-polar solvents has been shown to favor the retention of the cis-configuration.
Tandem cyclization-Grob fragmentation reactions have also been successfully applied. Starting from 2,2-dimethyl dimedone, a four-step sequence involving a Bamford–Stevens olefination and subsequent tandem cyclization–Grob fragmentation can produce (d,l) cis-chrysanthemic acid. researchgate.net
Utilization of Alicyclic Claisen Rearrangement
The alicyclic Claisen rearrangement offers a powerful and stereospecific method for the total synthesis of (±)-cis-chrysanthemic acid. acs.orgacs.orgpsu.edu This pericyclic reaction allows for the controlled formation of carbon-carbon bonds with predictable stereochemistry. The key step in this approach is the rearrangement of an appropriately substituted allyl vinyl ether derivative, which establishes the cis-relationship between the substituents on the newly formed cyclopropane ring. acs.orgacs.orgresearchgate.netorganicchemistrydata.org This method provides a direct route to the cis-isomer with high stereospecificity. acs.orgacs.org
Photochemical Synthesis Routes
Photochemical reactions provide an alternative pathway for the synthesis and isomerization of chrysanthemic acid derivatives. gla.ac.uknih.gov Photochemically induced cis-trans isomerization of chrysanthemic acid has been demonstrated. gla.ac.uk The irradiation of certain chrysanthemic acid derivatives can lead to the formation of lactones. gla.ac.uk While photochemical methods can be effective, they may also lead to a mixture of products, including rearrangement and fragmentation products, alongside the desired isomerization. nih.gov Computational studies have shown that the cis-trans isomerization pathway is energetically more favorable than fragmentation and rearrangement pathways. nih.gov
Microbiological and Enzymatic Synthesis Routes
Biocatalytic methods are emerging as highly selective and environmentally benign alternatives for the production of specific stereoisomers of chrysanthemic acid.
Enzymatic Hydrolysis for Stereoselective Production
Enzymatic hydrolysis of racemic esters of chrysanthemic acid is a well-established method for the kinetic resolution to obtain enantiomerically pure isomers. researchgate.net Pig liver esterase (PLE) has shown high activity and trans-selectivity in the hydrolysis of chrysanthemic acid esters. researchgate.net
For the production of this compound, specific microbial esterases have been identified and utilized. For example, an esterase from Arthrobacter globiformis has been shown to stereoselectively hydrolyze (±)-cis,trans-ethyl chrysanthemate to produce optically pure (+)-trans-chrysanthemic acid. tandfonline.comtandfonline.com While this specific example yields the trans-isomer, the principle of using stereoselective enzymes is a key strategy. By screening for and engineering enzymes with the desired selectivity, it is possible to develop processes for the production of this compound.
Microbial oxidation of chrysanthemols to the corresponding acids is another viable route. Certain fungi, such as Aspergillus ochraceus, can transform (+)-cis-chrysanthemol to this compound with high stereoselectivity. epo.org This demonstrates the potential of whole-cell biocatalysis for the targeted synthesis of the desired stereoisomer.
| Microorganism/Enzyme | Substrate | Product | Selectivity |
| Aspergillus ochraceus (ATCC 18500) | (+)-cis-Chrysanthemol | This compound | High stereoselectivity for the (+)-cis isomer. epo.org |
| Aspergillus flavipes (ATCC 1030) | (+)-cis-Chrysanthemol | This compound | Similar stereoselectivity to A. ochraceus. epo.org |
| Pig Liver Esterase (PLE) | Racemic chrysanthemic acid esters | (S)-alcohol and corresponding acid | Highly trans-selective for the acid moiety and S-selective for the alcohol moiety. researchgate.net |
| Arthrobacter globiformis esterase | (±)-cis,trans-Ethyl chrysanthemate | (+)-trans-Chrysanthemic acid | Excellent stereoselectivity for the (+)-trans isomer. tandfonline.comtandfonline.com |
Biocatalytic Transformations and Bioreactor Applications
Biocatalytic methods offer a promising avenue for the stereoselective synthesis of chrysanthemic acid derivatives, leveraging the high specificity of enzymes to overcome challenges in traditional chemical synthesis. These approaches often result in high enantiomeric purity and milder reaction conditions.
Emerging enzymatic strategies employ evolved cytochrome P450 variants, specifically CYPBM3, to catalyze stereoselective cyclopropanation reactions. This method, while currently at the laboratory scale, demonstrates significant potential by achieving a high enantiomeric excess (ee) of 99% (R,S) and a total turnover number (TTN) of 12,000. A key advantage of this biocatalytic route is the elimination of heavy metal catalysts.
Another significant biocatalytic approach is the stereoselective hydrolysis of racemic chrysanthemate esters. In a large screening of over 228 microbial strains, 31 were identified as having the ability to hydrolyze (±)-cis,trans-ethyl chrysanthemate. tandfonline.com The bacterium Arthrobacter globiformis proved particularly effective, selectively yielding optically pure (+)-trans-chrysanthemic acid. tandfonline.com Optimization of this process revealed ideal conditions at a pH of 10 and a temperature of 55°C. tandfonline.com Further strain improvement through chemical mutagenesis led to the isolation of a mutant, SC-6-98-28, with a 2.5-fold enhancement in hydrolytic activity. tandfonline.com The responsible carboxylesterase from A. globiformis has been a subject of further study, with its gene being successfully cloned and overexpressed in Escherichia coli to boost production. google.com
Additionally, enzymatic oxidation of the corresponding alcohols (chrysanthemols) presents a viable pathway. Certain microbial enzymes can oxidize chrysanthemols to chrysanthemic acids. epo.org Studies using racemic mixtures of (±)-cis,trans-chrysanthemols showed that these enzymatic systems preferentially metabolize the trans-stereoisomers before the cis-stereoisomers. epo.org This method has been used to produce this compound with a reported optical purity of 78.6%. epo.org
The concept of using whole organisms as bioreactors has been actualized in the production of trans-chrysanthemic acid in tomato fruit. nih.gov By expressing genes for chrysanthemyl diphosphate (B83284) synthase (CDS) from Tanacetum cinerariifolium, alongside alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) from a wild tomato species, researchers successfully reconstructed the biosynthetic pathway in a plant system. nih.gov This approach leverages the tomato's natural capacity for producing terpenoid precursors. nih.gov Triple transgenic tomato lines exhibited a significant 8.6-fold increase in the production of free trans-chrysanthemic acid compared to lines expressing only the CDS gene. nih.gov
| Biocatalytic Method | Organism/Enzyme | Substrate | Product | Key Findings & Yield/Purity |
|---|---|---|---|---|
| Stereoselective Hydrolysis | Arthrobacter globiformis | (±)-cis,trans-Ethyl Chrysanthemate | (+)-trans-Chrysanthemic Acid | Optically pure product; Mutant strain showed 2.5x activity. tandfonline.com |
| Enzymatic Oxidation | Microbial Oxidizing Enzymes | (±)-cis-Chrysanthemol | This compound | 78.6% optical purity. epo.org |
| Whole-Organism Bioreactor | Transgenic Tomato (Solanum lycopersicum) | Dimethylallyl diphosphate (DMAPP) | trans-Chrysanthemic Acid | 8.6-fold increase in yield in triple transgenic lines (67.1 μg/g fresh weight). nih.gov |
| Stereoselective Cyclopropanation | Evolved Cytochrome P450 (CYPBM3) | 3-methyl-2-pentenoyl-CoA | This compound derivative | 99% ee (R,S); TTN of 12,000. |
Microbiological Reduction Techniques (e.g., of 2,2,5,5-tetramethyl-1,4-cyclohexanedione)
A highly efficient and selective synthesis of (1R,3S)-(cis)-chrysanthemic acid relies on the microbiological reduction of a key precursor, 2,2,5,5-tetramethyl-1,4-cyclohexanedione. acs.orgresearchgate.netscite.ai This biotransformation is a crucial step in a synthetic pathway that provides access to the specific cis-isomer required for the industrial production of major synthetic pyrethroid insecticides, such as deltamethrin (B41696). researchgate.net
The starting material, 2,2,5,5-tetramethylcyclohexane-1,3-dione, is recognized as a valuable precursor for cis-chrysanthemic acid. researchgate.net The microbiological process reduces this dione (B5365651) with high selectivity to the corresponding (S)-ketol. researchgate.net This stereospecific reduction is fundamental to establishing the desired chirality in the final product. The stereochemical outcome of this reduction dictates the final enantiomer of the chrysanthemic acid; for instance, the (1R)-stereoisomer of the acid, which is derived from the reduction, is a precursor to deltamethrin, one of the most potent commercially available pyrethroids. researchgate.net This method showcases the power of microbiology to perform chemical transformations that are challenging to achieve with high selectivity through conventional chemical means. acs.org
Industrial Synthesis Advances and Process Optimization
The cornerstone of industrial chrysanthemic acid production has historically been the Staudinger-Campbell synthesis, which involves the copper-catalyzed [2+1] cycloaddition of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene. hebmu.edu.cn This method produces a racemic mixture of cis- and trans-chrysanthemic acid esters. However, this traditional approach has significant limitations, including the explosion risks associated with scaling up the use of diazoacetate intermediates and the laborious process of separating the cis and trans isomers.
To address these challenges, significant advances have been made. The Sumitomo Company, for instance, utilizes a modified version of this process for ton-scale production. hebmu.edu.cn A notable innovation involves the use of a chirally liganded copper catalyst with menthyl diazoacetate, which allows for the synthesis of (1R)-trans-chrysanthemic acid at room temperature with a high yield (72%) and high enantioselectivity (94% ee). hebmu.edu.cn
Alternative synthetic routes have also been developed to bypass the issues of the diazoacetate method. One such route is a stereocontrolled, multi-step synthesis starting from the chiral pool precursor (-)-D-pantolactone. This sequence achieves an impressive 98% enantiomeric excess and provides the this compound in over 99% purity after final recrystallization.
| Step | Transformation | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ring-opening of (-)-D-pantolactone | LiAlH₄, THF, 0°C → RT | 92% |
| 2 | Wittig olefination | Ph₃P=CHCO₂Et, toluene, reflux | 85% |
| 3 | Ring-closing metathesis | Grubbs II catalyst, CH₂Cl₂ | 78% |
| 4 | Haller-Bauer fragmentation | KOtBu, DMSO, 120°C | 68% |
Process optimization has also focused on improving the efficiency of converting intermediates. For example, a patented process describes the direct, one-step conversion of a trans-δ-hydroxydihydrochrysanthemic acid ester into cis-chrysanthemic acid, which is more efficient than older two-step methods involving lactone formation and subsequent cleavage. google.com Further improvements in the synthesis of related compounds, such as cis-halochrysanthemic acid, have been achieved using reagents like sodium tert-butoxide in mixed solvent systems, leading to simpler operations, higher yields, and reduced production costs. google.com
Syntheses of Racemic and Scalemic Mixtures
The synthesis of chrysanthemic acid often begins with the production of a mixture of isomers. The classical Staudinger synthesis, reacting ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, inherently produces a racemic mixture of cis- and trans-isomers, which then requires separation. hebmu.edu.cn
From these racemic or diastereoisomeric mixtures, scalemic (enantiomerically enriched) or enantiopure forms of chrysanthemic acid are obtained through resolution processes. researchgate.net This is critical in the agrochemical industry, where a single isomer often possesses the desired biological activity. researchgate.net
Chemical kinetic resolution is a widely used industrial technique. A common method for resolving racemic trans-chrysanthemic acid employs a chiral resolving agent, such as (1R,2R)-(-)-2-methyl-1,2-diphenyl-1,2-ethanediamine. This process selectively crystallizes the diastereomeric salt of one enantiomer, allowing for its separation. The remaining mother liquor, enriched in the other enantiomer (and the cis-isomer), can be further processed through base-mediated isomerization to convert the undesired trans-isomer back into the cis-form, which can then be subjected to further resolution cycles.
| Parameter | Value/Condition |
|---|---|
| Chiral Resolving Agent | (1R,2R)-(-)-2-methyl-1,2-diphenyl-1,2-ethanediamine |
| Stoichiometry | 0.4 eq of resolving agent per eq of racemic acid |
| Optimal Solvent | Isopropyl ether |
| Temperature | Reflux (68°C) |
| Selectivity | 97% ee for (+)-trans isomer in the first crop |
In addition to chemical methods, biocatalytic resolution offers a powerful alternative. As detailed in section 4.2.2, the enzymatic hydrolysis of a racemic ester mixture, such as (±)-cis,trans-ethyl chrysanthemate, using microorganisms like Arthrobacter globiformis, can selectively produce one enantiomer of the acid, leaving the unreacted ester enriched in the opposite enantiomer. tandfonline.com This approach provides a pathway to scalemic and optically pure chrysanthemic acids under mild conditions. tandfonline.com
Metabolic Engineering and Heterologous Production Systems
Reconstruction of Chrysanthemic Acid Biosynthetic Pathways in Non-Native Hosts
A primary strategy in the metabolic engineering of (+)-cis-chrysanthemic acid involves reconstructing its biosynthetic pathway in microbial or plant hosts that are easier to cultivate and manipulate than the native pyrethrum plant. sciepublish.com This approach leverages the host's cellular machinery to convert simple sugars or other precursors into the desired compound.
Engineering in Solanaceous Plants (e.g., Tomato Fruit)
Tomato (Solanum lycopersicum) has emerged as a promising chassis for producing trans-chrysanthemic acid. nih.govnih.gov The fruit of the tomato plant naturally produces high levels of lycopene (B16060), a tetraterpene pigment. nih.gov Since both lycopene and chrysanthemic acid share the common precursor dimethylallyl diphosphate (B83284) (DMAPP), the metabolic flux towards lycopene can be redirected for chrysanthemic acid synthesis. nih.govrsc.org
To achieve this, researchers have successfully expressed the chrysanthemyl diphosphate synthase (TcCDS) gene from T. cinerariifolium in tomato fruit. nih.govnih.gov The expression of TcCDS was placed under the control of the fruit-specific polygalacturonase (PG) promoter, ensuring that the production of chrysanthemic acid is localized to the fruit and does not interfere with the plant's vegetative growth. nih.govresearchgate.netportlandpress.com In addition to TcCDS, genes encoding an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) from a wild tomato species were also introduced to facilitate the complete conversion of chrysanthemyl diphosphate to chrysanthemic acid. nih.govnih.gov
The results of these engineering efforts have been significant. Transgenic tomato lines expressing all three genes—TcCDS, ADH, and ALDH—produced trans-chrysanthemic acid at concentrations that were approximately 1.7 times higher by weight than the lycopene levels in non-transgenic fruits. nih.govnih.gov This came with a corresponding 68% reduction in lycopene content, demonstrating a successful diversion of the metabolic pathway. nih.govnih.gov It was observed that a significant portion of the produced chrysanthemic acid was glycosylated, a common occurrence in heterologous plant systems that can reduce the yield of the free acid. nih.govresearchgate.net
| Transgene(s) | Promoter | Host | Key Finding | Reference |
|---|---|---|---|---|
| TcCDS | PG (fruit-specific) | Tomato (Solanum lycopersicum) | Production of 2.3–7.0 μg/g fresh weight of trans-chrysanthemic acid. nih.gov | nih.gov |
| TcCDS, ShADH, ShALDH | PG (fruit-specific) | Tomato (Solanum lycopersicum) | Yield of trans-chrysanthemic acid (free and bound) reached 1087.6 nmol/g fresh weight. Lycopene levels were reduced by 68%. nih.gov | nih.gov |
Expression in Glandular Trichomes as Metabolic Cell Factories
Glandular trichomes, which are specialized epidermal hairs, are recognized as metabolic cell factories due to their high capacity for synthesizing and storing secondary metabolites. researchgate.netresearchgate.netnih.gov In pyrethrum, the biosynthesis of the acid moiety of pyrethrins (B594832), including chrysanthemic acid, primarily occurs in the glandular trichomes of the ovaries and developing seeds. portlandpress.comnih.govfrontiersin.org This makes trichomes an attractive target for metabolic engineering.
Researchers have successfully engineered tomato type VI glandular trichomes to produce trans-chrysanthemic acid. researchgate.net This was accomplished by co-expressing the TcCDS gene along with a fusion gene of TcADH2 (alcohol dehydrogenase 2) and TcALDH1 (aldehyde dehydrogenase 1) from T. cinerariifolium. researchgate.net The expression of these genes was driven by a newly identified type VI glandular trichome-specific promoter. researchgate.net
The engineered tomato leaves, which possess these modified trichomes, showed a significant accumulation of trans-chrysanthemic acid. researchgate.net The total concentration of this acid was approximately 1.5 times higher than that of β-phellandrene, the major monoterpene naturally produced in the trichomes of non-transgenic plants. researchgate.net Concurrently, the levels of native terpenes like β-phellandrene and β-caryophyllene were substantially reduced, indicating a successful redirection of precursor molecules towards the production of chrysanthemic acid. researchgate.net
| Transgene(s) | Promoter | Host System | Key Finding | Reference |
|---|---|---|---|---|
| TcCDS, TcADH2-TcALDH1 fusion | Type VI glandular trichome-specific | Tomato (Solanum lycopersicum) leaves | Total trans-chrysanthemic acid concentration was ~1.5-fold higher than the dominant native monoterpene. researchgate.net | researchgate.net |
Genetic Manipulation Strategies for Enhanced Production
To further boost the yield of this compound in heterologous systems, various genetic manipulation strategies are employed. These techniques aim to optimize the expression of key biosynthetic genes, target the accumulation of the product to specific tissues, and increase the availability of necessary precursor molecules.
Overexpression of Key Biosynthetic Genes (e.g., TcCDS, ADH, ALDH)
A fundamental approach to increasing the production of a target metabolite is to overexpress the genes encoding the enzymes directly involved in its biosynthesis. In the case of chrysanthemic acid, the key enzymes are chrysanthemyl diphosphate synthase (TcCDS), alcohol dehydrogenase (ADH), and aldehyde dehydrogenase (ALDH). nih.govnih.gov
Studies have shown that the overexpression of TcCDS alone can lead to the production of chrysanthemol (B1213662), the alcohol precursor to chrysanthemic acid. nih.govportlandpress.com However, to achieve a high yield of the final acid product, the co-expression of ADH and ALDH is crucial. nih.govnih.gov In transient expression experiments in Nicotiana benthamiana, co-expressing TcCDS with TcADH2 and TcALDH1 resulted in a 122-fold increase in trans-chrysanthemic acid production compared to expressing TcCDS alone. nih.gov Similarly, in stable transgenic tomato lines, the combined expression of TcCDS, a wild tomato ADH (ShADH), and ALDH (ShALDH) led to a substantial increase in chrysanthemic acid accumulation. nih.gov
Promoter-Specific Control for Targeted Accumulation
The choice of promoter to drive the expression of biosynthetic genes is critical for optimizing production and avoiding potential negative impacts on the host organism. researchgate.netportlandpress.com Using tissue-specific promoters allows for the targeted accumulation of the desired compound in specific parts of the plant, such as the fruit or glandular trichomes. nih.govresearchgate.net
For instance, the fruit-specific PG promoter has been effectively used in tomato to confine the production of chrysanthemic acid to the ripening fruit. nih.govportlandpress.com This strategy prevents the diversion of essential precursors in vegetative tissues, which could otherwise impair plant growth and development. nih.gov Similarly, the identification and use of glandular trichome-specific promoters enables the localization of biosynthesis to these natural metabolic factories, which are well-suited for producing and storing high concentrations of specialized metabolites. researchgate.netoup.com
Diversion of Isoprenoid Precursors
The biosynthesis of chrysanthemic acid is dependent on the availability of the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgnih.gov These precursors are the fundamental building blocks for all terpenoids. rsc.orgnih.gov Therefore, a key strategy for enhancing chrysanthemic acid production is to divert the metabolic flux from competing pathways towards the synthesis of IPP and DMAPP. nih.gov
In tomato fruit, which are rich in the carotenoid lycopene, the engineering of the chrysanthemic acid pathway naturally diverts DMAPP away from lycopene biosynthesis. nih.gov This redirection is evident from the observed decrease in lycopene content in transgenic fruits that are producing chrysanthemic acid. nih.gov It has been shown that a significant portion of the DMAPP that is diverted can be efficiently converted to chrysanthemic acid. nih.govnih.gov Further enhancements could potentially be achieved by overexpressing genes from the upstream methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for producing IPP and DMAPP in plastids. researchgate.net
Analysis of Product Accumulation and Pathway Efficiency in Engineered Systems
Quantification in Biotransformation Systems
The production of this compound has been demonstrated through the microbial oxidation of the corresponding alcohol precursor. In these systems, analysis focuses on the efficiency of the enzymatic conversion.
Detailed research findings from biotransformation studies illustrate the potential of microbial catalysts. For instance, the oxidation of a racemic mixture of cis/trans-chrysanthemols by different fungal strains has been investigated to produce various stereoisomers of chrysanthemic acid. One notable study utilized Aspergillus ochraceus for the stereoselective transformation of (+/-)-cis-chrysanthemol. epo.org The analysis of the product accumulation in the culture broth is crucial for determining the yield and stereochemical purity of the this compound produced.
Table 1: Microbial Transformation of (+/-)-cis-Chrysanthemol to this compound by Aspergillus ochraceus
| Parameter | Value |
|---|---|
| Substrate | (+/-)-cis-Chrysanthemol |
| Microorganism | Aspergillus ochraceus ATCC 18500 |
| Product | This compound |
| Yield | 89 mg |
| Optical Purity | 78.6% |
Data sourced from a patent describing the microbial enzymatic transformation of chrysothemols. epo.org
The analytical process for such a biotransformation typically involves extraction of the acidified broth followed by chromatographic and spectroscopic methods to identify and quantify the product and any remaining substrate. Gas chromatography (GC) after derivatization is a common method for analysis. epo.org
Analysis in De Novo Biosynthesis of Chrysanthemic Acid Isomers
While de novo biosynthesis of this compound in heterologous hosts is not widely documented, the extensive work on the related trans- isomer in hosts like tomato (Solanum lycopersicum) provides a clear framework for the analysis of product accumulation and pathway efficiency. nih.gov These studies involve the heterologous expression of genes encoding key pathway enzymes such as chrysanthemyl diphosphate synthase (CDS), alcohol dehydrogenase (ADH), and aldehyde dehydrogenase (ALDH). nih.govoup.com
The primary goal of the analysis is to quantify the final product, identify pathway intermediates, and detect any bottlenecks that may limit production. The accumulation of intermediates can indicate that a downstream enzymatic step is rate-limiting.
Research Findings from Heterologous Production of trans-Chrysanthemic Acid
In a significant study, the pathway for trans-chrysanthemic acid was reconstructed in tomato fruit. nih.gov The analysis involved measuring the concentrations of the target acid as well as its precursors, providing insights into the efficiency of the engineered pathway.
The analytical methods employed are sophisticated and sensitive, often involving Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of the various compounds. nih.govoup.com For instance, in transgenic tomato lines, the levels of trans-chrysanthemic acid and its precursors, trans-chrysanthemol (B1144467) and trans-chrysanthemal, were meticulously measured in ripened fruit. nih.gov
Table 2: Accumulation of trans-Chrysanthemic Acid and Precursors in Engineered Tomato Fruit
| Transgenic Line | Compound | Concentration (μg/g fresh weight) |
|---|---|---|
| TcCDS32 | trans-Chrysanthemic acid | 7.0 |
| TcCDS32 | trans-Chrysanthemol | 1.6 |
| TcCDS32 | trans-Chrysanthemal | 0.35 |
Data represents the highest producing line from the study. nih.gov
Further engineering, involving the co-expression of an alcohol dehydrogenase (ShADH) and an aldehyde dehydrogenase (ShALDH) alongside the chrysanthemyl diphosphate synthase (TcCDS), led to a significant increase in the final product. nih.gov The analysis revealed that in the triple-gene transgenic plants, the pathway efficiently converted the precursor, with 97% of the diverted dimethylallyl diphosphate (DMAPP) being converted to trans-chrysanthemic acid. nih.govresearchgate.net However, the analysis also uncovered a subsequent metabolic bottleneck, where 62% of the produced acid was glycosylated, indicating that endogenous plant enzymes were modifying the target compound. nih.govresearchgate.net
Table 3: Pathway Efficiency in Tomato Fruit Co-Expressing TcCDS, ShADH, and ShALDH
| Parameter | Finding |
|---|---|
| Host Organism | Solanum lycopersicum (Tomato) |
| Final Product | trans-Chrysanthemic acid (free and bound) |
| Final Titer | 1087.6 nmol/g fresh weight |
| Precursor Diversion | 97% of diverted DMAPP converted to trans-chrysanthemic acid |
| Pathway Bottleneck | 62% of the product was further glycosylated |
Data sourced from studies on transgenic tomato fruit. nih.govresearchgate.net
These findings underscore the critical importance of comprehensive product and intermediate analysis. It not only verifies the successful engineering of the pathway but also identifies subsequent steps for optimization, such as down-regulating competing endogenous pathways or modifying the target compound itself. The techniques and principles applied in these studies on the trans-isomer are directly applicable to any future efforts to engineer the de novo biosynthesis of this compound.
Decomposition and Stability Studies of Chrysanthemic Acid
Computational Investigations of Decomposition Mechanisms
Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the potential decomposition pathways of chrysanthemic acid. These investigations have focused on three main channels: cis-trans isomerization, fragmentation, and rearrangement. researchgate.netnih.gov
Computational analyses have explored the isomerization between the cis and trans forms of chrysanthemic acid. researchgate.netnih.gov The potential energy profile for this transformation was investigated by scanning the dihedral angle between the isobutenyl and carboxylic acid groups. nih.gov
The cis isomer is found to be only slightly less stable than the trans isomer, with a calculated energy difference of approximately 0.577 kcal/mol. nih.gov The transition state for the isomerization has been identified, and the energy barrier for the conversion from the cis to the trans isomer has been calculated to be 39.062 kcal/mol. nih.gov This relatively low activation barrier suggests that cis-trans isomerization is a thermodynamically favorable process compared to other decomposition pathways. researchgate.netnih.gov
Fragmentation of the cyclopropane (B1198618) ring represents another potential decomposition pathway. researchgate.netnih.gov Computational studies have examined the cleavage of the C1-C2 and C1-C3 bonds of the cyclopropane ring. nih.gov These fragmentation reactions are predicted to be endothermic processes. researchgate.netnih.gov
The energy required for these C-C bond cleavages is significant, making fragmentation less favorable than cis-trans isomerization under thermal conditions. researchgate.net
The rearrangement of chrysanthemic acid to form a lactone has also been investigated computationally. researchgate.netnih.gov This pathway is proposed to proceed through a diradical intermediate and involves two transition states. nih.gov
Photodecomposition Analysis
Chrysanthemic acid is a known photodecomposition product of pyrethrins (B594832), which are natural insecticides that degrade rapidly in sunlight. nih.govepa.gov The photolysis of pyrethrin films on glass plates has been shown to yield a complex mixture of products, including cis-chrysanthemic acid. epa.gov
Time-dependent density functional theory (TD-DFT) calculations suggest that the decomposition reactions of chrysanthemic acid, including isomerization, fragmentation, and rearrangement, occur in the ground electronic state rather than an excited state. researchgate.netnih.gov Irradiation of esters of chrysanthemic acid can lead to cis-trans isomerization. unamur.be For instance, irradiation of (1R,3R)-trans-phenothrin in degassed benzene (B151609) results in its isomerization to the less stable cis-stereoisomer. unamur.be While detailed studies on the direct photodecomposition of (+)-cis-chrysanthemic acid are limited, the photo-induced oxidation at the electron-rich C=C bond in the isobutenyl group is a known degradation pathway for related pyrethroids. nih.gov
Influence of Environmental Factors on Stability (e.g., solvent effects)
The stability of this compound can be influenced by its environment, particularly the solvent. Computational studies using a polarizable continuum model (PCM) have investigated the effect of different solvents on the potential energy surface of chrysanthemic acid decomposition. researchgate.netnih.govnih.gov
Analytical Methodologies for Stereoisomeric Purity and Quantification
Chromatographic Techniques for Enantioselective and Diastereoselective Separation
Chromatographic methods are fundamental for the separation of the stereoisomers of chrysanthemic acid. These techniques can distinguish between both enantiomers ((+)- and (-)-forms) and diastereomers (cis and trans isomers).
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful tool for the direct separation of chrysanthemic acid stereoisomers. nih.gov
Cinchona Alkaloid-Derived CSPs : Studies have demonstrated the successful separation of all four stereoisomers of chrysanthemic acid using commercial cinchona alkaloid-derived CSPs. nih.gov Complete baseline resolution has been achieved in both polar-organic and acetonitrile-based reversed-phase conditions. nih.gov For instance, with a polar-organic eluent, separation factors (α) of 1.20 for the cis-enantiomers and 1.35 for the trans-enantiomers were obtained, with a critical resolution (Rs) of 3.03. nih.gov In a reversed-phase system, the separation factors were 1.24 for cis and 1.22 for trans, with a critical resolution of 2.73. nih.gov
Terguride-Based CSPs : A terguride-based chiral stationary phase has also been systematically studied for the direct enantioseparation of chrysanthemic acid and its analogues. nih.govresearchgate.net In this system, it was consistently observed that isomers with the (1R) configuration elute before those with the (1S) configuration. nih.govresearchgate.net The pH of the mobile phase was found to significantly affect the elution sequence of the cis- and trans-isomers, while the enantioselectivity remained constant. nih.govresearchgate.net
Other Chiral Stationary Phases : Other CSPs, such as those derived from s-triazine derivatives of tripeptide esters and (R)-1-naphthylglycine, have also proven effective for the enantiomer separation of racemic cis and trans chrysanthemic acid. chromsoc.jp
Table 1: HPLC Separation Parameters for Chrysanthemic Acid Stereoisomers on a Cinchona Alkaloid-Derived CSP
| Elution Mode | Isomer Pair | Separation Factor (α) | Critical Resolution (Rs) |
| Polar-Organic | cis-enantiomers | 1.20 | 3.03 |
| trans-enantiomers | 1.35 | ||
| Reversed-Phase | cis-enantiomers | 1.24 | 2.73 |
| trans-enantiomers | 1.22 |
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the analysis and confirmation of chrysanthemic acid isomers. Often, derivatization of the acid is necessary to improve its volatility and chromatographic behavior. jfda-online.com
Derivatization : A common approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. tandfonline.com For example, chrysanthemic acid can be converted to its acid chloride and then reacted with (+)-α-methylbenzylamine to form diastereoisomeric amides. rsc.orgrsc.org These diastereomers can then be separated on a standard achiral GC column. rsc.orgrsc.org Another method involves esterification with an optically active alcohol like l-menthol, which allows for the separation of d-trans, l-trans, and dl-cis isomers. tandfonline.comoup.com However, the d-cis and l-cis isomers may not be separable with this particular derivatization. tandfonline.comoup.com
Column and Conditions : A glass capillary column coated with a suitable stationary phase, such as FFAP (free fatty acid phase), can provide complete separation of the diastereoisomeric amides. rsc.orgrsc.org The use of a Cydex-B stationary phase has also been shown to effectively separate the enantiomers and cis/trans isomers of free chrysanthemic acids. mdpi.com
Product Confirmation : The mass spectrometer provides definitive identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns, confirming the composition of the sample. oup.com
Table 2: Example of GC Separation of Chrysanthemic Acid Diastereomers
| Derivatizing Agent | Isomers Separated | Isomers Not Separated |
| l-menthol | d-trans, l-trans, dl-cis | d-cis and l-cis |
| (+)-α-methylbenzylamine | All four isomers (as amides) | N/A |
Spectroscopic Methods for Structural Characterization (e.g., NMR, IR, LCMS)
Spectroscopic techniques are indispensable for the structural elucidation of (+)-cis-chrysanthemic acid and for confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the structure of the molecule. For cis-chrysanthemic acid, characteristic signals include those for the olefinic proton, the methyl group adjacent to the carbonyl, the methylene (B1212753) group protons, and the two distinct methyl groups attached to the cyclopropane (B1198618) ring. tandfonline.com Two-dimensional long-range ¹³C-¹H J-resolution spectroscopy (LRCJR) can be used to measure three-bond coupling constants [³J(C,H)], which are useful for determining the stereochemistry of chrysanthemic acid derivatives. scispace.com
Infrared (IR) Spectroscopy : The IR spectrum of chrysanthemic acid displays characteristic absorption bands that confirm the presence of its functional groups. brainly.comgauthmath.comchegg.com Key signals above 1500 cm⁻¹ include:
A broad O-H stretch for the carboxylic acid, typically in the range of 2200-3600 cm⁻¹. brainly.com
A strong C=O (carbonyl) stretch near 1720 cm⁻¹. brainly.com
A C=C double bond stretch around 1650 cm⁻¹. brainly.com
Vinylic C-H bond stretching around 3100 cm⁻¹. brainly.com
Other C-H bond stretches around 3000 cm⁻¹. brainly.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is a highly sensitive and specific method used for the detection and quantification of chrysanthemic acid and its metabolites in various matrices, such as plant tissues. nih.govdoi.orgresearchgate.net This technique can detect metabolites even when the parent compound concentration is below the limit of quantification. nih.govdoi.org
Techniques for Monitoring Optical Purity
Ensuring the high optical purity of this compound is crucial for its intended application.
Chiral Chromatography : As detailed in section 7.1.1, chiral HPLC is a primary method for determining the enantiomeric purity of chrysanthemic acid. nih.govchromsoc.jp By separating the enantiomers, the relative peak areas can be used to calculate the enantiomeric excess (ee) of the desired (+)-cis isomer.
Gas Chromatography of Diastereomers : The GC methods described in section 7.1.2, which involve the formation of diastereomers, are also quantitative methods for determining enantiomeric purity. rsc.orgrsc.org The ratio of the diastereomeric products, as determined by their peak areas in the chromatogram, directly corresponds to the ratio of the original enantiomers, provided the derivatization reaction proceeds without racemization or kinetic resolution. rsc.orgrsc.org
Polarimetry : The optical rotation of a sample can be measured using a polarimeter. tandfonline.com While this method can confirm the presence of an optically active compound, it is not ideal for accurately determining the enantiomeric purity of mixtures, as the measured rotation is a weighted average of the rotations of all chiral compounds present.
Diastereomeric Salt Formation : The formation of salts with an enantiopure amine, such as (S)-naphthylethylamine, can be used to separate enantiomers. unamur.be The diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. unamur.be This method can be used to both separate and determine the enantiomeric enrichment of trans-chrysanthemic acid. rsc.org
Advanced Research on Derived Pyrethroids and Analogues from a Synthetic and Metabolic Perspective
Syntheses of Pyrethroid Esters Utilizing (+)-cis-Chrysanthemic Acid as a Moiety
This compound serves as a crucial chiral building block in the synthesis of specific, highly active pyrethroid insecticides. The stereochemistry at the C1 and C3 positions of the cyclopropane (B1198618) ring is critical for insecticidal efficacy, with the 1R-isomers generally showing the highest activity. researchgate.net While many early and common pyrethroids are derived from the more readily synthesized (±)-trans-chrysanthemic acid, certain potent second-generation pyrethroids require the cis-configuration for their optimal biological action.
The synthesis of these advanced pyrethroids from this compound is often a more complex undertaking than from its trans-counterpart. It typically requires either the challenging separation of cis/trans isomer mixtures or stereospecific synthetic routes to generate the desired cis-cyclopropane carboxylate. unamur.be For instance, the synthesis of deltamethrin (B41696), a potent insecticide, can be achieved from (1R,3S)-cis-chrysanthemic acid. unamur.be This process involves the chemical modification of the isobutenyl side chain. A key strategy involves the cleavage of the C=C double bond in the side chain via reductive ozonolysis to yield a hemicaronic aldehyde. unamur.be This intermediate is then further transformed to build the required dihalovinyl moiety before the final esterification step with the appropriate alcohol, such as (S)-α-cyano-3-phenoxybenzyl alcohol, to yield the final pyrethroid ester. unamur.be
Another approach involves the contra-thermodynamic epimerization at C-3 of a trans-intermediate to form the desired cis-configuration, highlighting the synthetic challenges involved. unamur.be Esterification is the final key step, where the carboxylic acid (or an activated form like an acid chloride) is reacted with the alcohol moiety to form the pyrethroid ester. arkat-usa.org
Table 1: Selected Synthetic Transformations Involving Chrysanthemic Acid Isomers This table is interactive. Click on the headers to sort.
| Starting Material | Key Transformation | Target Acid Moiety | Example Final Pyrethroid |
|---|---|---|---|
| (1R,3S)-cis-Chrysanthemic acid | Reductive ozonolysis, Wittig reaction | (1R,3R)-cis-Deltamethrinic acid | Deltamethrin |
| (±)-Chrysanthemic acid | Ozonolysis, Wittig reaction | (±)-cis/trans-Cypermethrinic acid | Cypermethrin |
Data sourced from references researchgate.netunamur.be.
Metabolic Fate of Pyrethroids Derived from cis-Chrysanthemic Acid
The metabolic fate of pyrethroids is a primary determinant of their selective toxicity between insects and mammals. In mammals, these compounds are generally metabolized rapidly, preventing significant accumulation in tissues. rsc.org The biotransformation of pyrethroids proceeds through two main phases. Phase I reactions involve hydrolysis of the central ester bond and oxidation at various positions on the molecule, while Phase II involves conjugation of the resulting metabolites to enhance their water solubility and facilitate excretion. iosrjournals.org For pyrethroids derived from cis-chrysanthemic acid, the metabolic pathway is distinctly skewed towards oxidation due to the stereochemical hindrance of the ester linkage. rsc.orgnih.gov
Comparative Metabolic Pathways of cis- vs. trans-Derived Pyrethroids
A significant difference exists in the primary metabolic pathways of pyrethroids derived from cis- and trans-chrysanthemic acid isomers. This difference is a key factor influencing their biological persistence and toxicity.
trans-Isomers : Pyrethroids with a trans-cyclopropane ring, such as trans-permethrin (B105639) and bioresmethrin, are readily hydrolyzed by carboxylesterase enzymes found predominantly in the liver of mammals. nih.govnih.gov This rapid cleavage of the ester bond is a major detoxification route, breaking the molecule into its constituent acid and alcohol moieties, which are then further metabolized and excreted. nih.gov Studies with pure human carboxylesterases (hCE-1 and hCE-2) demonstrated that trans-permethrin is hydrolyzed 8-fold and 28-fold more efficiently than cis-permethrin, respectively. nih.gov
cis-Isomers : In contrast, pyrethroids derived from the (+)-cis isomer of chrysanthemic acid are resistant to this rapid ester hydrolysis. rsc.orgnih.gov The cis-geometry sterically hinders the approach of carboxylesterase enzymes to the ester linkage. rsc.org Consequently, the primary metabolic route for cis-isomers shifts from hydrolysis to oxidation, which is generally a slower process. nih.gov This slower metabolism can lead to a longer biological half-life and potentially higher toxicity compared to their trans-counterparts. hep.com.cn For example, in studies with rainbow trout, cis-cypermethrin was metabolized primarily via oxidation to 4'-hydroxy-cypermethrin glucuronide (80% of metabolites), whereas with trans-cypermethrin, this oxidative pathway was significantly less dominant (only 36%). tandfonline.com
Table 2: Comparative Metabolism of cis- and trans-Pyrethroids This table is interactive. Click on the headers to sort.
| Feature | Pyrethroids from trans-Chrysanthemic Acid | Pyrethroids from cis-Chrysanthemic Acid |
|---|---|---|
| Primary Metabolic Route | Ester Hydrolysis nih.govnih.gov | Oxidation rsc.orgnih.gov |
| Key Enzyme Class | Carboxylesterases nih.govhep.com.cn | Cytochrome P450 Monooxygenases hep.com.cn |
| Rate of Metabolism | Fast rsc.orghep.com.cn | Slow nih.govhep.com.cn |
| Example Metabolite | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (from Permethrin) nih.gov | 4'-hydroxy-cypermethrin (from Cypermethrin) tandfonline.com |
Oxidative and Hydrolytic Biotransformations of Ester Linkages
The biotransformation of pyrethroids hinges on the interplay between hydrolysis and oxidation, with the isomeric form of the chrysanthemic acid moiety playing a decisive role.
Hydrolytic Biotransformation: This pathway, catalyzed by carboxylesterases, involves the cleavage of the ester bond to yield the carboxylic acid and alcohol fragments. hep.com.cn For pyrethroids derived from trans-chrysanthemic acid, this is the predominant and rapid detoxification pathway in mammals. nih.gov However, for esters of this compound, this route is significantly impeded. nih.gov The cis-configuration of the substituents on the cyclopropane ring creates steric hindrance that makes the ester bond less accessible to the active site of hydrolytic enzymes. rsc.org
Oxidative Biotransformation: When hydrolysis is blocked or slowed, as is the case for cis-pyrethroids, oxidative metabolism by cytochrome P450 (CYP) enzymes becomes the principal pathway. nih.govhep.com.cn Oxidation can occur at several sites on the molecule. iosrjournals.org For chrysanthemic acid-derived pyrethroids, a primary target for oxidation is the isobutenyl side chain, particularly the trans-methyl group. iosrjournals.org Other sites include the alcohol moiety, such as the 4'-position of the phenoxybenzyl group. iosrjournals.orgtandfonline.com This process typically results in hydroxylated metabolites, which may still be intact esters. hep.com.cn These hydroxylated intermediates are then often conjugated (e.g., with glucuronic acid) in Phase II metabolism to form water-soluble products that can be readily excreted. tandfonline.com
Radiolabeling Studies for Metabolic Investigations
Radiolabeling is an indispensable tool for elucidating the complex metabolic pathways of pyrethroids. tandfonline.com By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the molecule, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and accuracy.
To gain a complete understanding of the metabolic fate, studies often utilize pyrethroids radiolabeled in separate preparations at either the acid or the alcohol moiety. tandfonline.com This dual-labeling strategy is crucial because the ester bond is a primary site of metabolic cleavage. Labeling only one part of the molecule would result in the loss of information about the fate of the other fragment following hydrolysis.
For investigations involving chrysanthemic acid-derived pyrethroids, ¹⁴C is typically incorporated into the cyclopropane ring or the carboxyl group of the acid itself. For example, d-trans-chrysanthemic acid-1-¹⁴C has been synthesized and used as a precursor to create a variety of radiolabeled pyrethroids, including pyrethrin I, allethrin, and phthalthrin, for metabolic studies. researchgate.nettandfonline.com These labeled precursors allow for the precise tracking of all metabolites containing the chrysanthemic acid backbone. Such studies have been fundamental in confirming that for cis-isomers, the majority of excreted radioactivity corresponds to oxidized parent compounds and their conjugates, whereas for trans-isomers, it corresponds to the hydrolyzed acid fragment. tandfonline.comwho.int
Table 3: Examples of Radiolabeling in Pyrethroid Metabolic Research This table is interactive. Click on the headers to sort.
| Labeled Compound | Isotope | Purpose of Study | Key Finding |
|---|---|---|---|
| [¹⁴C-cyclopropyl]-cis-cypermethrin | ¹⁴C | In vivo metabolism in rainbow trout tandfonline.com | Primary elimination via bile; major metabolite is oxidized parent ester. tandfonline.com |
| [¹⁴C-benzyl]-cis-cypermethrin | ¹⁴C | In vivo metabolism in rainbow trout tandfonline.com | Complements cyclopropyl-label to trace alcohol moiety metabolites. tandfonline.com |
| d-trans-chrysanthemic acid-1-¹⁴C | ¹⁴C | Synthesis of labeled pyrethroids for degradation and metabolism studies. tandfonline.com | Essential for producing high-purity labeled compounds for modern metabolic analysis. tandfonline.com |
Future Research Directions and Applications
Optimization of Biosynthetic Pathways for Sustainable Production
The natural biosynthesis of chrysanthemic acid occurs in the plant Tanacetum cinerariifolium (the pyrethrum daisy). ontosight.ainih.gov The pathway begins with the head-to-middle condensation of two molecules of dimethylallyl diphosphate (B83284) (DMADP), catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS), to form chrysanthemyl diphosphate. nih.gov Subsequent enzymatic steps involving alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) convert this intermediate into chrysanthemic acid. researchgate.net
The elucidation of this pathway has opened doors for metabolic engineering and synthetic biology approaches to produce chrysanthemic acid sustainably. nih.govnih.gov Research efforts are concentrated on transferring the essential biosynthetic genes into microbial or alternative plant hosts, creating "bio-factories" for its production.
Key Research Thrusts:
Heterologous Expression: Scientists have successfully reconstructed parts of the chrysanthemic acid biosynthetic pathway in various organisms. For instance, co-expressing the T. cinerariifolium CDS gene (TcCDS) with ADH and ALDH genes in tomato (Solanum lycopersicum) resulted in the production of chrysanthemic acid, achieving levels of 67.1 μg/g fresh weight. mdpi.com Similar work has been done using tobacco (Nicotiana benthamiana) as a transient expression system. researchgate.netdtu.dk
Yield Enhancement: A major challenge is optimizing the yield in these heterologous systems. Future work aims to identify and overcome metabolic bottlenecks, potentially by overexpressing multiple biosynthetic enzymes or by engineering transcription factors that regulate the pathway. portlandpress.com For example, studies have shown that while expressing TcCDS alone can lead to the production of the precursor chrysanthemol (B1213662), the co-expression of specific dehydrogenases like TcADH2 and TcALDH1 is crucial for efficient conversion to the final acid. researchgate.netdtu.dk
Exploring New Chassis Organisms: Research is expanding to include non-traditional production platforms. The moss Physcomitrium patens is being explored as a photosynthetic cell factory for pyrethrin biosynthesis, demonstrating the potential for sustainable, light-driven production. dtu.dk
Table 1: Key Enzymes in the Biosynthesis of Chrysanthemic Acid
| Enzyme Name | Abbreviation | Function | Source Organism |
|---|---|---|---|
| Chrysanthemyl Diphosphate Synthase | CDS / TcCDS | Catalyzes the condensation of two DMADP molecules to form chrysanthemyl diphosphate. nih.gov | Tanacetum cinerariifolium |
| Alcohol Dehydrogenase | ADH / TcADH2 | Oxidizes the alcohol group in the chrysanthemol intermediate to an aldehyde. researchgate.net | Tanacetum cinerariifolium |
| Aldehyde Dehydrogenase | ALDH / TcALDH1 | Oxidizes the aldehyde group in the chrysanthemal intermediate to a carboxylic acid. researchgate.net | Tanacetum cinerariifolium |
Development of Novel Enantioselective Synthetic Routes
The chemical synthesis of (+)-cis-chrysanthemic acid with high stereoselectivity remains a critical area of research, as the biological activity of its derived pyrethroids is highly dependent on the specific stereoisomer. ontosight.ai Developing novel routes that are efficient, scalable, and avoid the separation of unwanted isomers is a primary goal.
Recent Advances and Future Directions:
Chiral Pool Synthesis: One successful strategy involves using readily available chiral molecules as starting materials. A notable route employs (-)-D-pantolactone to establish the correct stereochemistry early in the synthesis. thieme-connect.comresearchgate.net This approach highlights the use of ring-closing metathesis and a Haller-Bauer/Grob-type fragmentation as key steps to form the target cyclopropane (B1198618) ring with complete stereochemical control. researchgate.net
Asymmetric Catalysis: The development of catalytic enantioselective methods is a major frontier. This includes the use of chiral catalysts to direct the formation of the desired enantiomer from achiral precursors. Research into asymmetric phase-transfer-catalyzed (PTC) C-alkylation mediated by chiral ligands represents a promising avenue. acs.org
Stereoselective Transformations: Another approach focuses on the stereoselective transformation of related compounds. For example, methods have been developed for the diastereoselective bromination of intermediates like 2,2,5,5-tetramethylcyclohex-3-enol to set the stage for constructing the (1R)-cis stereochemistry. researchgate.net Additionally, gold(I)-catalyzed retro-Buchner reactions are being explored for stereoselective cis-vinylcyclopropanation under mild conditions, offering a modern tool for building the core cyclopropane structure. acs.org
Table 2: Comparison of Selected Enantioselective Synthesis Strategies
| Strategy | Key Feature | Starting Material Example | Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Use of a naturally occurring chiral molecule. thieme-connect.comresearchgate.net | (-)-D-pantolactone | Complete control of relative and absolute stereochemistry. researchgate.net |
| Diastereoselective Reaction | Controlled addition of a reagent to a prochiral center. researchgate.net | 2,2,5,5-Tetramethylcyclohex-3-enol | Formation of intermediates for (1R)-cis-chrysanthemic acid. researchgate.net |
| Gold-Catalyzed Cyclopropanation | Retro-Buchner reaction for cis-cyclopropane formation. acs.org | Substituted 1,3,5-cycloheptatrienes | High diastereoselectivity for cis-cyclopropanes. acs.org |
Exploration of Other Biological Roles or Chemical Transformations
While the primary application of this compound is as a scaffold for insecticides, its unique structure makes it a valuable model for studying chemical reactivity and a starting point for creating novel molecules. ontosight.aiunamur.be Research is ongoing to explore transformations and potential applications beyond pest control.
Areas of Exploration:
Derivatization for New Pyrethroids: The isobutenyl side chain and the carboxylic acid group are key sites for chemical modification. Reductive ozonolysis of the double bond, for instance, yields hemicaronic aldehyde, a crucial intermediate for synthesizing second-generation pyrethroids like deltamethrin (B41696) and cypermethrin. unamur.behebmu.edu.cn Future research will continue to leverage the reactivity of these functional groups to create new pyrethroid analogues with potentially improved properties. unamur.be
Model for Reactivity Studies: With its cyclopropane ring, double bond, and carboxylic acid, chrysanthemic acid serves as an excellent model compound for studying the interplay of different functional groups and their reactivity under various conditions (acidic, basic, thermal, photochemical). unamur.begla.ac.uk
Alternative Biological Activities: Although its insecticidal properties are well-documented, preliminary research suggests that chrysanthemic acid and its derivatives may possess other biological activities. There is emerging interest in their potential as antiparasitic agents, though this field requires significant further investigation. This opens up avenues for screening the compound and its analogues against a wider range of biological targets.
Q & A
Q. What are the standard synthetic routes for (+)-cis-chrysanthemic acid, and how do reaction conditions influence stereochemical outcomes?
this compound is typically synthesized via multi-step routes involving intermediates such as 19-A, 19-B, and 19-C (as outlined in ). Key reactions include nucleophilic substitution, bromination, and base-mediated cyclization. Stereochemical control is achieved through temperature, solvent polarity, and catalyst selection. For example, sodium alkoxide bases in non-polar solvents favor cis-configuration retention . Enantiospecific synthesis from D-(–)-pantolactone has also been reported, leveraging chiral pool strategies to preserve stereochemistry .
Q. How can trans/cis-chrysanthemic acid mixtures be separated using solubility differences?
The higher solubility of cis-chrysanthemic acid in non-polar solvents like hexane allows selective crystallization of the trans-isomer. For a 60/40 trans/cis mixture, hexane crystallization at 25°C yields 35% cis-enriched solution (80/20 cis/trans), with further crystallization isolating racemic cis-acid (99.8% purity, 20% yield). Trans-acid recovery is less efficient (9% after two crystallizations) due to solubility overlap .
Q. What methodologies are used to resolve enantiomers of this compound?
Supercritical fluid extraction (SFE) with CO₂ and chiral bases like (S)-(+)-2-(benzylamino)-1-butanol achieves partial resolution (30–75% ee). Pressure and temperature optimization (e.g., higher pressure, lower temperature) improves enantiomeric excess (ee). For example, (-)-cis-chrysanthemic acid (99% ee) is obtained from raffinate in a single step, while (+)-cis-acid requires multiple extractions (90% ee) .
Advanced Research Questions
Q. What mechanistic insights explain the thermal cis/trans isomerization of this compound?
Thermolysis (220–250°C) induces selective cleavage/recombination of the [Cb-Cc] bond in (1S,3R)-cis-chrysanthemic acid, yielding (1R,3R)-trans-acid with >85% efficiency. The reaction proceeds via a radical or carbene intermediate, with higher temperatures favoring lactone formation (pyrocine) through alternative cyclization pathways . Base-mediated isomerization (e.g., sodium t-butoxide in benzene) also facilitates epimerization at [Cb], particularly for esters with bulky alkoxy groups .
Q. How can researchers design experiments to optimize this compound synthesis yields while minimizing byproducts?
Experimental optimization should focus on:
- Catalyst screening : Sodium superbases improve cis/trans isomerization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability in multi-step syntheses .
- Temperature control : Lower temperatures (<25°C) during crystallization reduce trans-acid contamination .
- Chiral resolution : SFE parameters (pressure >100 bar, CO₂ flow rate) must be calibrated to maximize ee .
Q. How should researchers address contradictions in reported yields for cis/trans separation methods?
Discrepancies arise from varying solvent purity, crystallization duration, and initial stereoisomer ratios. For instance:
- Hexane crystallization : Yields 20% cis-acid (99.8% purity) but low trans-acid recovery .
- Acidity-based separation : Trans-acid (pKa ~4.5) precipitates first from aqueous sodium salts upon CO₂ acidification, but cis-acid (pKa ~5.0) requires precise pH control . Researchers should replicate protocols with controlled variables (e.g., solvent grade, stirring time) and validate purity via HPLC or chiral GC .
Q. What advanced techniques enable the separation of this compound via selective lactonization?
Treating cis/trans mixtures with H₂SO₄ or BF₃·Et₂O selectively lactonizes the cis-isomer into cis-dihydrochrysanthemo-δ-lactone. The trans-acid remains unreacted and is extracted via alkaline aqueous phases. The lactone is subsequently hydrolyzed back to cis-acid using NaOH/EtOH (90% recovery) .
Methodological Guidance
- Experimental Replication : Follow ACS guidelines for detailed procedure documentation, including solvent grades, catalyst loadings, and spectroscopic data (e.g., NMR, IR) to ensure reproducibility .
- Data Validation : Cross-reference melting points, optical rotation, and chromatographic retention times with literature values .
- Ethical Reporting : Disclose optimization failures (e.g., low ee in SFE) and propose mechanistic hypotheses for unexpected byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
